molecular formula C6H6N2 B15318498 3-(2-propyn-1-yl)-1H-Pyrazole

3-(2-propyn-1-yl)-1H-Pyrazole

Cat. No.: B15318498
M. Wt: 106.13 g/mol
InChI Key: ILCLBLFFSMNLOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-propyn-1-yl)-1-H-Pyrazole is a sophisticated chemical building block that integrates a pyrazole heterocycle with a propargyl (2-propyn-1-yl) functional group. The pyrazole scaffold is a privileged structure in medicinal chemistry, renowned for its widespread presence in bioactive molecules and approved drugs. Pyrazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The incorporation of the propargyl moiety significantly enhances the utility of this compound, providing a versatile handle for further synthetic elaboration via metal-catalyzed reactions, most notably the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This makes 3-(2-propyn-1-yl)-1H-Pyrazole an invaluable intermediate for the synthesis of more complex molecular architectures, such as conjugated systems and hybrid heterocycles designed for drug discovery and materials science . This compound is of high interest in early-stage research for developing new therapeutic agents. The biological activity of pyrazole-based compounds often stems from their ability to interact with enzyme active sites; for instance, many function as kinase inhibitors, a common target in oncology, while others may act as antioxidants by inhibiting reactive oxygen species (ROS) production in cellular models . The propargyl sidechain offers a strategic site for diversification, allowing researchers to efficiently generate libraries of derivatives for structure-activity relationship (SAR) studies. As such, this compound serves as a key precursor in multicomponent reactions and other modern synthetic methodologies aimed at creating novel chemical entities for biological screening . Applications: Intermediate for the synthesis of pharmaceutically active pyrazole derivatives. Building block for creating complex heterocyclic systems through cycloaddition and cross-coupling reactions. Core scaffold in medicinal chemistry programs for probing new biological targets. Precursor in the development of molecules with potential anticancer and anti-inflammatory activity. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6N2

Molecular Weight

106.13 g/mol

IUPAC Name

5-prop-2-ynyl-1H-pyrazole

InChI

InChI=1S/C6H6N2/c1-2-3-6-4-5-7-8-6/h1,4-5H,3H2,(H,7,8)

InChI Key

ILCLBLFFSMNLOT-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC=NN1

Origin of Product

United States

Overview of Pyrazoles in Chemical Research

Pyrazoles are a well-established class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. numberanalytics.comontosight.ai This structural motif imparts a unique combination of chemical properties, including aromaticity and the ability to act as both hydrogen bond donors and acceptors. youtube.com The pyrazole (B372694) ring is a π-excessive aromatic heterocycle, which influences its reactivity, with electrophilic substitution typically occurring at the 4-position, while nucleophilic attacks are favored at the 3 and 5-positions. nih.govmdpi.com

First synthesized in 1889 by Edward Buchner, pyrazoles have since become a cornerstone in various fields of chemical research. mdpi.com Their derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials science. numberanalytics.comnih.gov In medicinal chemistry, the pyrazole scaffold is considered a "privileged structure" due to its presence in a wide array of biologically active compounds, including anti-inflammatory agents, anticancer drugs, and antivirals. nih.govnih.gov

Significance of Alkyne Functionalization in Heterocyclic Systems

The introduction of an alkyne group, such as the propargyl group in 3-(2-propyn-1-yl)-1H-pyrazole, dramatically expands the synthetic utility of a heterocyclic system. Alkynes are highly versatile functional groups due to their triple bond, which consists of one strong sigma bond and two weaker pi bonds. numberanalytics.com This high degree of unsaturation makes them susceptible to a variety of chemical transformations.

The presence of a terminal alkyne, as in the case of the propargyl group, is particularly significant. It allows for a range of reactions, including:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of "click chemistry," enabling the efficient and specific formation of 1,2,3-triazoles. This reaction is widely used in drug discovery, bioconjugation, and materials science. fastercapital.com

Sonogashira Coupling: This cross-coupling reaction allows for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, providing a powerful tool for constructing more complex molecules. fastercapital.com

Hydration and other addition reactions: The triple bond can undergo various addition reactions, leading to the formation of ketones, aldehydes, and other functionalized products. fastercapital.com

The functionalization of heterocyclic compounds with alkynes, therefore, provides a gateway to a vast chemical space, enabling the synthesis of novel and complex molecular architectures with diverse applications. rsc.orgijmra.us

Structural Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework. For 3-(2-propyn-1-yl)-1H-pyrazole, ¹H NMR, ¹³C NMR, and various 2D NMR techniques are employed to assign the structure unambiguously.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound is expected to show distinct signals for the pyrazole (B372694) ring protons, the methylene (B1212753) (CH₂) protons, the acetylenic proton (C≡CH), and the N-H proton of the pyrazole ring.

The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons attached to or near electronegative atoms or unsaturated systems are typically shifted downfield (to a higher ppm value). nih.govmdpi.comnih.gov The pyrazole ring protons are expected in the aromatic region, while the acetylenic proton appears at a characteristic upfield position. The methylene protons are deshielded by both the pyrazole ring and the alkyne group. Due to tautomerism in N-unsubstituted pyrazoles, the signals for the H-3 and H-5 protons can be averaged if the exchange is rapid on the NMR timescale. researchgate.net The N-H proton often appears as a broad singlet and its position can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-4 (pyrazole)~6.3Doublet
H-5 (pyrazole)~7.5Doublet
CH₂ (propargyl)~3.5 - 4.0Doublet
C≡CH (acetylenic)~2.2 - 2.5Triplet
N-H (pyrazole)Variable (often broad)Singlet

Note: These are estimated values based on data for similar pyrazole and propargyl-containing compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. nih.gov Each unique carbon atom in this compound will give a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. nih.gov

The carbons of the pyrazole ring will resonate in the aromatic region, with C-3 and C-5 appearing at different shifts. The sp-hybridized carbons of the alkyne group have characteristic chemical shifts. Proton-decoupled ¹³C NMR spectra are typically recorded, resulting in singlets for each carbon atom, which simplifies the spectrum but removes coupling information. sigmaaldrich.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3 (pyrazole)~148
C-4 (pyrazole)~105
C-5 (pyrazole)~135
CH₂ (propargyl)~20 - 25
C ≡CH (alkyne)~80
C≡C H (alkyne)~70

Note: These are estimated values based on data for similar pyrazole and alkyne-containing compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings. For this compound, cross-peaks would be expected between the H-4 and H-5 protons of the pyrazole ring, and importantly, between the methylene (CH₂) protons and the acetylenic (C≡CH) proton, confirming the propargyl fragment.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms. This experiment would show a cross-peak for each C-H bond, for instance, linking the ¹H signal of the methylene protons to the ¹³C signal of the methylene carbon. This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is vital for connecting different fragments of the molecule. For example, HMBC would show correlations from the methylene protons to C-3 and C-4 of the pyrazole ring, definitively establishing the point of attachment of the propargyl group to the pyrazole ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond, the C-H bonds, the C≡C triple bond, and the pyrazole ring system.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (pyrazole)Stretching3100 - 3500 (broad)
≡C-H (alkyne)Stretching~3300 (sharp)
C-H (pyrazole ring)Stretching~3100
C-H (methylene)Stretching2850 - 3000
C≡C (alkyne)Stretching2100 - 2150 (weak to medium)
C=N, C=C (pyrazole ring)Stretching1400 - 1600

Note: These are estimated values based on typical IR frequencies for these functional groups. semanticscholar.org Actual experimental values may vary.

The sharp band around 3300 cm⁻¹ for the terminal alkyne C-H stretch and the weaker band around 2120 cm⁻¹ for the C≡C stretch are particularly diagnostic for the propargyl group. The broad N-H stretch is characteristic of the pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (molar mass: 106.12 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 106. The fragmentation pattern would be expected to show characteristic losses. A primary fragmentation would likely be the loss of the propargyl group or parts of it, leading to the formation of a stable pyrazole cation. The fragmentation of the propargyl cation itself (C₃H₃⁺, m/z = 39) is also a common feature in the mass spectra of such compounds.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zProposed Fragment
106[M]⁺ (Molecular Ion)
67[M - C₃H₃]⁺ (Loss of propargyl radical)
39[C₃H₃]⁺ (Propargyl cation)

Note: These are predicted fragmentation patterns based on general principles of mass spectrometry.

X-ray Diffraction Analysis

X-ray diffraction analysis on a single crystal provides the most definitive structural information, including precise bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice. mdpi.comnih.govresearchgate.net

If a suitable single crystal of this compound could be grown, X-ray analysis would confirm the planarity of the pyrazole ring and the precise geometry of the propargyl substituent. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the pyrazole N-H group, which dictates the packing of the molecules in the solid state. As of now, no public crystal structure data for this specific compound is available. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique in the structural characterization of novel compounds, providing quantitative information on the elemental composition of a substance. This method is crucial for verifying the empirical and molecular formula of newly synthesized compounds like this compound. The technique involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are collected and measured to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original molecule.

The molecular formula of this compound is C₆H₆N₂. Based on this, the theoretical elemental composition can be calculated. These calculated values serve as a benchmark against which the experimentally determined values are compared. A close agreement between the found and calculated percentages, typically within a ±0.4% margin, is considered strong evidence for the compound's assigned molecular formula and purity. nih.govresearchgate.net

Below is a data table presenting the theoretical (calculated) elemental composition for this compound.

**Elemental Analysis Data for this compound (C₆H₆N₂) **

ElementTheoretical %
Carbon (C)67.90%
Hydrogen (H)5.70%
Nitrogen (N)26.40%

This table illustrates the expected elemental percentages for the compound. In a typical research context, experimental values that closely match these theoretical percentages would be required to validate the successful synthesis and purity of this compound.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Geometry Calculations

Theoretical studies on pyrazole (B372694) derivatives, which are structurally related to 3-(2-propyn-1-yl)-1H-pyrazole, have utilized methods like Density Functional Theory (DFT) to optimize molecular geometries. For instance, studies on pyrazole-carboxamides have been conducted at the B3LYP/6-31G* level of theory to determine stable conformations. researchgate.netjcsp.org.pk Similar calculations for other pyrazole derivatives have been performed to understand their electronic and charge transfer properties, which are influenced by the arrangement of substituents on the pyrazole ring. researchgate.netjcsp.org.pk

The geometry of pyrazole-containing compounds is often characterized by a planar pyrazole ring. In a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level revealed a planar conformation for the entire molecule. nih.gov The planarity is often stabilized by intramolecular interactions and the delocalization of π-electrons. nih.gov The VSEPR model provides a qualitative prediction of molecular shapes, suggesting that the geometry around the nitrogen atoms in the pyrazole ring will be trigonal planar, while the propargyl group will introduce linear and tetrahedral geometries around its constituent carbons. libretexts.orgpressbooks.pub

Table 1: Representative Calculated Geometric Parameters for Pyrazole Derivatives

ParameterValueMethodReference
Dihedral Angle (pyrazole-pyridine)1.87 (5)°X-ray Diffraction nih.gov
Torsion Angle (N3—C6—C7—N4)179.36 (2)°X-ray Diffraction nih.gov

This table presents data for a related pyrazole derivative, 3-(2-pyridyl)pyrazole, to illustrate typical geometric parameters.

Quantum Chemical Investigations (e.g., DFT, Ab Initio Methods)

Quantum chemical methods are extensively used to study pyrazole derivatives. DFT and ab initio calculations provide insights into electronic properties, reactivity, and spectroscopic features. The B3LYP functional is a popular choice for DFT studies on such systems. researchgate.netjcsp.org.pknih.gov These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the electronic behavior and reactivity of a molecule. researchgate.netjcsp.org.pk

For example, in a study of pyrazole-carboxamides, the HOMO-LUMO energy gap was calculated to predict the relative stability and reactivity of different derivatives. jcsp.org.pk A smaller HOMO-LUMO gap generally indicates higher reactivity and better electron delocalization. jcsp.org.pk Furthermore, time-dependent DFT (TD-DFT) calculations are employed to predict absorption spectra. researchgate.netjcsp.org.pk

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment, such as in a solvent or bound to a biological target. For various pyrazole derivatives, MD simulations have been performed to assess the stability of ligand-protein complexes. nih.govnih.govresearchgate.net These simulations, often run for nanoseconds, can reveal important interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding of the molecule in the active site of a protein. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses performed on MD trajectories to evaluate the stability of the system and the flexibility of different parts of the molecule. nih.govresearchgate.net

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data for structural validation. For pyrazole derivatives, DFT calculations have been used to compute vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov For instance, in the theoretical study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the calculated FT-IR spectrum showed good agreement with the expected vibrational modes for the functional groups present. nih.gov TD-DFT calculations can predict UV-Vis absorption spectra by determining the electronic transitions and their corresponding oscillator strengths. researchgate.netjcsp.org.pk

Table 2: Predicted Spectroscopic Data for a Pyrazole Derivative

Spectroscopic TechniquePredicted ParameterValueMethodReference
UV-VisMaximum Absorption Peak291 nmTD-B3LYP/6-31G jcsp.org.pk
UV-VisMaximum Absorption Peak297 nmTD-B3LYP/6-31G jcsp.org.pk

This table shows predicted absorption peaks for 2-(6-Methoxy-naphthalen-2-yl)-1-(3-phenyl-pyrazol-1-yl)propan-1-one and 2-(6-Methoxy-naphthalen-2-yl)-1-(5-phenyl-2,3-dihydro-pyrazol-1-yl)propan-1-one, respectively.

Conformational Analysis and Isomerism

The conformational landscape of flexible molecules like this compound is important for understanding their properties and interactions. Theoretical calculations can be used to identify the most stable conformers and the energy barriers between them. For substituted propenes, which share some structural similarities with the propargyl group, computational studies have identified stable conformers such as s-cis and gauche forms. researchgate.net The relative energies of different conformers can be determined using methods like MP2 and B3LYP. researchgate.net In some cases, polymorphism can occur, where a compound crystallizes in different forms with distinct molecular conformations. DFT calculations can help in understanding the relative stabilities of these polymorphs. nih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating reaction mechanisms. For pyrazole synthesis, theoretical studies can shed light on the feasibility of different reaction pathways. For example, the synthesis of pyrazoles from β,γ-unsaturated hydrazones has been studied computationally. nih.gov DFT calculations can be used to model the transition states and intermediates of a reaction, providing insights into the reaction kinetics and thermodynamics. researchgate.net This approach has been applied to understand multicomponent reactions involving pyrazole derivatives, helping to rationalize the observed product formation. researchgate.netnih.gov

Applications in Advanced Materials Science

Development of Fluorescent Dyes and Luminescent Materials

The pyrazole (B372694) scaffold is a well-established component in the design of fluorescent molecules due to its electronic properties and synthetic accessibility. rsc.orgresearchgate.netglobalresearchonline.net The incorporation of a propargyl group at the 3-position of the 1H-pyrazole ring provides a reactive handle for further functionalization, allowing for the synthesis of a diverse range of fluorescent dyes and luminescent materials.

Researchers have successfully synthesized various fluorescent pyrazole derivatives, demonstrating their potential in bioimaging and sensing applications. rsc.orgnih.govnih.gov For instance, a fluorescently labeled pyrazole derivative incorporating a dansyl moiety exhibited significant fluorescence intensity, with a maximum excitation wavelength at 350 nm and a maximum emission wavelength at 535 nm. nih.govnih.gov This highlights the potential for creating probes for biological systems. nih.govnih.govnih.gov The synthetic versatility of pyrazoles allows for the introduction of different fluorophores and functional groups, enabling the fine-tuning of their photophysical properties for specific applications. researchgate.netnih.gov

The development of pyrazole-based fluorescent sensors for the detection of various ions has also been a significant area of research. nih.govrsc.orgnih.gov These sensors often operate on mechanisms such as photoinduced electron transfer (PET), where the complexation of an ion with the pyrazole-containing ligand modulates the fluorescence output. nih.govnih.gov For example, a novel fluorescent dye based on a 1H-pyrazolo[3,4-b]quinoline skeleton was synthesized and shown to act as a sensor for small inorganic cations. nih.gov

Incorporation into Polymeric Materials

The propargyl group of 3-(2-propyn-1-yl)-1H-pyrazole serves as a key functional group for its incorporation into polymeric structures. This is primarily achieved through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific formation of triazole linkages. This reaction has been utilized to synthesize novel polymers with tailored properties.

For instance, propargyl-terminated poly(ethylene glycol) (PEG) derivatives have been synthesized and can be further functionalized using click chemistry. mdpi.com This approach allows for the creation of well-defined polymer architectures, including block copolymers and polymer brushes, where the pyrazole moiety can introduce specific functionalities such as metal-coordinating sites or hydrogen-bonding capabilities.

Furthermore, the pyrazole nucleus itself can be part of a polymer backbone. Researchers have synthesized polymers derived from 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid, which have shown interesting luminescent and electrochemical properties. rsc.org These polymers can form one-dimensional, two-dimensional, or three-dimensional supramolecular structures through hydrogen bonding and π-π stacking interactions. rsc.org

Supramolecular Chemistry and Host-Guest Systems

The pyrazole ring is an excellent ligand for coordinating with metal ions and can participate in various non-covalent interactions, including hydrogen bonding and π-stacking. doi.orgresearchgate.netconicet.gov.ar These properties make this compound and its derivatives valuable components in the construction of supramolecular assemblies and host-guest systems.

The propargyl group can be used to anchor the pyrazole unit onto larger molecular scaffolds or surfaces, facilitating the formation of organized structures. The resulting supramolecular architectures can exhibit fascinating topologies and find applications in areas such as catalysis and molecular recognition. doi.org

Studies on pyrazole-based coordination compounds have demonstrated the formation of intricate supramolecular assemblies stabilized by a network of non-covalent interactions. doi.orgresearchgate.netconicet.gov.arconicet.gov.ar For example, coordination compounds of Co(II) and Cu(II) with pyrazole-containing ligands have been shown to form one-dimensional chains and more complex structures through hydrogen bonding and anion-π interactions. doi.org The ability to form stable host-guest complexes is also a key feature, with pyrazole derivatives capable of encapsulating smaller molecules or ions within their structural cavities. conicet.gov.arconicet.gov.ar

Sensor Development and Chemo/Biosensors

The ability of the pyrazole ring to bind to metal ions and the potential for the propargyl group to be functionalized make this compound a highly attractive platform for the development of chemical and biological sensors. nih.govresearchgate.net

Pyrazole-based chemosensors have been designed for the detection of a wide range of analytes, including metal ions like Cu2+, Zn2+, Cd2+, Fe3+, and Al3+, as well as anions like cyanide. rsc.orgnih.govrsc.orgresearchgate.netchemrxiv.org These sensors often exhibit a change in their optical properties, such as color or fluorescence intensity, upon binding to the target analyte. rsc.orgnih.govrsc.org

For example, a "turn-on" fluorescent sensor for Zn2+ and a "turn-off" sensor for Cd2+ were developed from chalcones in a one-pot synthesis that forms pyrazole structures in situ. rsc.org The sensing mechanism often involves the coordination of the analyte with the nitrogen atoms of the pyrazole ring, leading to a modulation of the electronic properties of the molecule. nih.govchemrxiv.org The development of pyrazole-based probes has shown high selectivity and sensitivity, with some sensors capable of detecting analytes at nanomolar concentrations. nih.gov

Corrosion Inhibition Studies

Pyrazole derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govresearchgate.nettandfonline.comresearchgate.netacs.orgnih.govjmaterenvironsci.comnih.govresearchgate.net The inhibitive properties of these compounds are attributed to their ability to adsorb onto the metal surface, forming a protective film that hinders the corrosion process.

The adsorption of pyrazole derivatives on the metal surface is facilitated by the presence of heteroatoms (nitrogen) and π-electrons in the aromatic ring, which can interact with the vacant d-orbitals of the metal. nih.gov This leads to the formation of a stable barrier that isolates the metal from the corrosive medium.

Studies have shown that the inhibition efficiency of pyrazole derivatives increases with their concentration and can be influenced by the presence of different substituent groups on the pyrazole ring. nih.govtandfonline.comacs.org Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, have confirmed that many pyrazole derivatives act as mixed-type inhibitors, affecting both the anodic and cathodic reactions of the corrosion process. researchgate.nettandfonline.comnih.gov The table below summarizes the inhibition efficiencies of some pyrazole derivatives.

InhibitorMetalMediumInhibition Efficiency (%)Reference
N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4)Carbon Steel1 M HCl90.1 at 10⁻³ M nih.govacs.org
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6)Carbon Steel1 M HCl91.8 at 10⁻³ M nih.govacs.org
N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB)C38 Steel1 M HCl90.2 at 1 mM nih.gov
5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboxamide (DPC-1)Mild Steel1 M HCl84.56 at 4 x 10⁻⁴ M researchgate.net
(E)-5-(4-(dimethylamino)phenyl)-3-(4-(dimethylamino)styryl)-4,5-dihydro-1H-pyrazole-1-carboxamide (DPC-2)Mild Steel1 M HCl80 at 1.6 x 10⁻⁴ M researchgate.net

Applications in Agrochemical Research

Design and Synthesis of Pyrazole-Based Herbicides

The development of novel herbicides is crucial to manage weed resistance and improve crop safety. Pyrazole (B372694) derivatives have been identified as effective inhibitors of key plant enzymes, such as protoporphyrinogen (B1215707) IX oxidase (PPO). nih.govacs.org The design strategy for new herbicides often involves combining known active structural motifs to create hybrid compounds with improved properties.

The propargyl group of 1-(prop-2-yn-1-yl)-1H-pyrazole serves as a key linker in this approach. By reacting it with various azide-containing molecules, a diverse library of pyrazolyl-1,2,3-triazole compounds can be synthesized. This strategy allows for the systematic modification of the molecule's periphery to optimize herbicidal activity and selectivity. While direct synthesis of commercial herbicides from 1-(prop-2-yn-1-yl)-1H-pyrazole is not extensively documented in publicly available literature, the underlying chemical principles are well-established in the design of new PPO-inhibiting herbicides. nih.gov The combination of a pyrazole ring with other heterocyclic systems through a triazole bridge is a promising avenue for discovering next-generation herbicides that can overcome existing resistance issues. nih.gov

For instance, research into new phenyl pyrazole-based PPO inhibitors has shown that combining structural features from existing commercial herbicides can lead to promising lead structures with strong in-vitro and in-vivo activity against economically important weeds. nih.gov The versatility of the propargyl group on the pyrazole ring makes it an ideal candidate for creating such novel combinations.

Development of Pyrazole-Based Fungicides

The pyrazole ring is a core component of many successful fungicides, including succinate (B1194679) dehydrogenase inhibitors (SDHIs). researchgate.net The development of new fungicidal compounds is driven by the need to combat fungal pathogens that have developed resistance to existing treatments.

The use of 1-(prop-2-yn-1-yl)-1H-pyrazole as a starting material allows for the creation of novel pyrazole-triazole hybrid molecules with significant antifungal properties. nih.govacs.orgnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is employed to link the pyrazole unit to other pharmacophores, such as thiazole (B1198619) or other substituted aromatic rings, via a stable 1,2,3-triazole bridge. nih.govnih.gov This molecular hybridization approach has yielded compounds with broad-spectrum activity against various plant pathogenic fungi. nih.gov

In one study, a series of 1,2,3-triazole-appended bis-pyrazole derivatives were synthesized and showed excellent minimum inhibitory concentration values against several fungal strains, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans. nih.gov Molecular docking studies suggest that these compounds can effectively interact with crucial fungal enzymes like sterol 14α-demethylase (CYP51), which is essential for the integrity of the fungal cell membrane. acs.orgnih.gov Another study reported the synthesis of thiazolyl-pyrazolyl-1,2,3-triazole derivatives that exhibited promising antifungal activity against Aspergillus niger. nih.gov

Compound TypeSynthesis MethodTarget FungiKey FindingsReference
1,2,3-Triazole-appended bis-pyrazolesMolecular hybridization via click chemistryCandida albicans, Cryptococcus neoformans, Aspergillus niger, etc.Broad-spectrum antifungal activity with excellent MIC values. Potential inhibition of sterol 14α-demethylase (CYP51). nih.gov
Thiazolyl-pyrazolyl-1,2,3-triazole derivativesClick reaction of pyrazolyl-thiazole alkyne with benzyl (B1604629) azide (B81097)Aspergillus niger, Candida albicans, Rhodotorula glutinisSeveral derivatives showed promising antifungal activity against A. niger. nih.gov

Investigation as Insecticides

The pyrazole scaffold is a cornerstone of several major classes of insecticides, including those that target the insect's nervous system, such as GABA receptor antagonists and ryanodine (B192298) receptor modulators. nih.govias.ac.in The design of new insecticides often involves modifying existing successful structures to enhance potency, broaden the spectrum of activity, or overcome resistance.

The compound 1-(prop-2-yn-1-yl)-1H-pyrazole is a valuable intermediate in this field, primarily through its use in synthesizing pyrazolyl-1,2,3-triazole derivatives. This triazole ring can act as a bioisostere for an amide bond, a common feature in many modern insecticides like chlorantraniliprole (B1668704). jst.go.jpresearchgate.net By replacing an amide linker with a triazole, researchers can create novel analogues with potentially improved properties.

A study based on the structure of chlorantraniliprole described the design and synthesis of novel N-pyridylpyrazole derivatives where a 1,2,3-triazole moiety serves as the bridge. jst.go.jpresearchgate.net This was achieved through a Huisgen cycloaddition reaction, a process for which 1-(prop-2-yn-1-yl)-1H-pyrazole is an ideal starting component. The resulting compounds were evaluated for their insecticidal activity against the oriental armyworm (Mythimna separata), with some derivatives displaying 100% larval mortality at low concentrations. jst.go.jpresearchgate.net This demonstrates the effectiveness of using the propargyl-pyrazole synthon to create potent new insecticidal agents.

Compound TypeDesign StrategyTarget PestActivityReference
N-pyridylpyrazole derivatives with 1,2,3-triazole moietiesBioisosteric replacement of amide bridge in chlorantraniliprole with a triazole ring via Huisgen cycloaddition.Oriental armyworm (Mythimna separata)Compound Ib showed 100% larvicidal activity at 10 mg/L. jst.go.jpresearchgate.net

Applications in Catalysis

Pyrazole (B372694) Derivatives as Ligands in Transition Metal Catalysis

Pyrazole derivatives are highly effective ligands in transition metal catalysis due to the presence of two adjacent nitrogen atoms, which can coordinate to a metal center in various modes. nih.gov These N-heterocycles can act as monodentate, bidentate, or bridging ligands, allowing for the construction of diverse metal complexes with tailored steric and electronic properties. southwales.ac.uknih.gov The N-unsubstituted pyrazoles, known as protic pyrazoles, are particularly interesting because their NH group can be deprotonated, leading to pyrazolate anions that form strong bonds with metal centers and can participate in metal-ligand cooperation. nih.govnih.gov

The versatility of pyrazoles allows them to be incorporated into multidentate ligand architectures, such as pincer-type ligands, which are known to confer high stability and reactivity to metal complexes. nih.gov For example, 2,6-bis(1H-pyrazol-3-yl)pyridines are a well-studied class of pincer ligands where the protic pyrazole units play a crucial role in the catalytic activity. nih.gov While research has not specifically detailed the use of 3-(2-propyn-1-yl)-1H-pyrazole in such systems, its structure is amenable to incorporation into more complex ligand frameworks. The terminal alkyne of the propargyl group could be used for post-complexation modification, for example, via "click" chemistry, to attach other functionalities or to immobilize the complex on a support.

The table below summarizes examples of transition metal complexes with pyrazole-derived ligands and their applications, illustrating the potential roles for compounds like this compound.

Ligand Metal Complex Type Catalytic Application Reference
Pyrazole (pzH)Ru(II)trans-[RuCl2(PPh3)2(pzH)2]Precursor for homogeneous catalysis southwales.ac.uk
Pyrazole (pzH)Ni(II)trans-[NiCl2(pzH)4]Precursor for deprotonation studies southwales.ac.uk
2,6-bis(5-isopropyl-1H-pyrazole-3-yl)pyridineZn(II), Cu(II)Tridentate pincer complexesStructural models researchgate.net
3-tert-butyl-4-cyano pyrazoleCo(II), Mn(II), Cu(II)Monodentate ligand complexesStructural models researchgate.net
2,6-bis(1H-pyrazol-3-yl)pyridinesRu(II), Os(II)Pincer complexesStoichiometric reactivities, potential for catalysis nih.gov

Homogeneous Catalysis Applications

In homogeneous catalysis, pyrazole-based ligands have been employed in a wide array of transformations. Protic pyrazoles are particularly valuable due to their proton-responsive nature, which can facilitate metal-ligand cooperative catalysis. nih.gov This cooperation is crucial in reactions like transfer hydrogenation and hydrogen evolution from formic acid, where the NH group of the pyrazole ligand can act as a proton relay station. nih.gov

Ruthenium and iridium complexes featuring pyrazolyl-pyridine ligands have demonstrated activity in such catalytic cycles. nih.gov Although direct application of this compound as a ligand in these systems has not been reported, its fundamental structure fits the profile of a useful protic ligand. The reactivity of its propargyl group could potentially be exploited in tandem catalytic cycles. For instance, a ruthenium complex of this compound could, in principle, catalyze a primary reaction like hydrogenation while the alkyne moiety remains available for a subsequent cross-coupling reaction.

Research on pyrazole complexes has shown their potential to form bridged dimeric or polymeric structures, which can be relevant in homogeneous catalysis. southwales.ac.uk The deprotonation of N-H pyrazole ligands can lead to pyrazolate-bridged bimetallic complexes, which may exhibit unique catalytic properties compared to their monomeric counterparts.

Heterogeneous Catalysis Applications

While specific studies on this compound in heterogeneous catalysis are scarce, the broader pyrazole framework has been integrated into solid-supported catalysts. ukzn.ac.za Heterogenization is a key strategy to overcome challenges associated with catalyst separation and recycling in homogeneous systems. ukzn.ac.zamdpi.com Pyrazole-containing molecules can be immobilized on solid supports like silica, polymers, or metal-organic frameworks (MOFs).

The propargyl group of this compound is particularly well-suited for creating heterogeneous catalysts. It can be readily attached to azide-functionalized supports via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a highly efficient and orthogonal conjugation method. This would allow for the covalent anchoring of the pyrazole unit, which could then be used to chelate catalytically active metal ions.

Furthermore, pyrazole derivatives themselves can be the target products of heterogeneously catalyzed multicomponent reactions. ukzn.ac.za For example, various solid acid and mixed metal oxide catalysts have been employed for the efficient, one-pot synthesis of complex pyrazole-fused heterocycles. ukzn.ac.za

Organocatalysis Involving Pyrazole Scaffolds

The pyrazole scaffold is not only a ligand for metals but also a structural motif in organocatalysis. Pyrazolin-5-ones, which are tautomers of hydroxypyrazoles, are versatile building blocks in asymmetric organocatalytic reactions. nih.gov They can function as binucleophiles in formal [3+3] annulations to construct complex heterocyclic scaffolds like tetrahydropyrano[2,3-c]pyrazoles. nih.gov

While this compound itself is not a pyrazolin-5-one, its derivatives could potentially be designed to participate in organocatalytic transformations. For instance, functionalization at the C4 or C5 position of the pyrazole ring could introduce acidic protons or other reactive groups capable of engaging in organocatalytic cycles. Research has demonstrated that bifunctional catalysts, such as those derived from thiourea (B124793) or squaramide, can effectively catalyze reactions involving pyrazolone (B3327878) substrates to yield chiral products with high enantioselectivity. nih.gov

The development of remote-controlled divergent annulations using organocatalysis highlights the sophisticated control that can be achieved in modern synthesis, a field where versatile building blocks are of high interest. nih.gov

Catalytic Transformations of CO2 and Epoxides

The chemical fixation of carbon dioxide is a critical area of green chemistry, and the cycloaddition of CO2 to epoxides to form cyclic carbonates is a 100% atom-economical and highly valuable transformation. rsc.orgresearchgate.net This reaction is often facilitated by catalysts that possess both a Lewis acidic site to activate the epoxide and a nucleophilic co-catalyst to initiate ring-opening. nih.govrsc.org

Although there are no specific reports detailing the use of this compound in this context, pyrazole-based systems have shown promise. Metal-organic frameworks (MOFs) containing pyrazolate linkers or other pyrazole-based components can be designed to act as efficient heterogeneous catalysts for this reaction. nih.govrsc.org For instance, a mixed-valence copper pyrazolate complex has demonstrated excellent activity in converting CO2 and epoxides into cyclic carbonates at ambient pressure and room temperature. rsc.org

The general mechanism involves the Lewis acidic metal center of the catalyst activating the epoxide, making it more susceptible to nucleophilic attack. A nucleophile, which can be a halide anion from a co-catalyst or a functional group within the catalyst itself, then opens the epoxide ring. This is followed by the insertion of CO2 and subsequent ring-closure to yield the cyclic carbonate and regenerate the catalyst. rsc.org The data below shows the performance of various catalytic systems in this transformation.

Catalyst System Epoxide CO2 Pressure Temperature (°C) Yield (%) Reference
cat1 (MOF-based)Styrene oxideAutogenous (3.4-4 bar)2599 nih.gov
Cu-MOF / TBABrVarious epoxides1 atmAmbientHigh rsc.org
(CuIpz)3·CH3CN / CuI3CuII2(OH)pz6·CH3CNVarious epoxides1 atmAmbient>99 rsc.org
TBAB / WaterEpoxidized soybean oil1 atm (flow)120- mdpi.com

Future Research Directions and Perspectives

Novel Synthetic Routes for Enhanced Efficiency

The development of efficient and sustainable synthetic methodologies is paramount for the widespread utilization of 3-(2-propyn-1-yl)-1H-pyrazole. While traditional methods for pyrazole (B372694) synthesis exist, future research will likely focus on novel routes that offer improved yields, reduced reaction times, and milder conditions.

Flow chemistry represents another avenue for improving synthetic efficiency. Continuous-flow synthesis has been successfully applied to produce 3,5-disubstituted pyrazoles, demonstrating advantages in terms of scalability, safety, and process control. researchgate.netscilit.comresearchgate.netrsc.org Adapting these flow-based protocols could lead to a more streamlined and automated production of this compound. A two-step continuous-flow synthesis of substituted pyrazole derivatives has been developed, showcasing the potential for high yields and excellent regioselectivities. researchgate.net

Furthermore, microwave-assisted synthesis offers a rapid and efficient alternative to conventional heating methods. nih.govnih.gov The application of microwave irradiation to the cyclization step in the synthesis of pyrazole derivatives has been shown to significantly reduce reaction times. nih.gov Exploring and optimizing microwave-assisted protocols for the synthesis of this compound could provide a more energy-efficient and faster route to this compound.

Synthetic ApproachKey AdvantagesPotential for this compound
One-Pot Synthesis Metal-free, good yields, atom economy organic-chemistry.orgthieme-connect.comHigh potential for efficient and sustainable production.
Flow Chemistry Scalability, improved safety, process control researchgate.netscilit.comresearchgate.netrsc.orgEnables continuous and automated manufacturing.
Microwave-Assisted Synthesis Reduced reaction times, energy efficiency nih.govnih.govOffers a rapid and green synthetic route.

Exploration of Undiscovered Reactivity Pathways

The unique combination of a pyrazole nucleus and a terminal alkyne in this compound opens up a vast landscape of potential chemical transformations that remain largely unexplored.

The terminal alkyne group is particularly ripe for investigation, with click chemistry , specifically the Huisgen 1,3-dipolar cycloaddition , being a prime candidate for creating novel molecular architectures. organic-chemistry.orgwikipedia.orgwikipedia.orgnih.gov This reaction, which involves the [3+2] cycloaddition of an azide (B81097) to the alkyne, can be used to link the pyrazole moiety to a wide variety of other molecules, leading to the formation of 1,2,3-triazole derivatives with diverse functionalities. wikipedia.org The copper-catalyzed version of this reaction is known for its high efficiency and regioselectivity. wikipedia.org

Another important reaction is the Sonogashira coupling , a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. washington.eduorganic-chemistry.orgwikipedia.org This reaction could be employed to append various aromatic or vinylic substituents to the propargyl group, thereby tuning the electronic and steric properties of the molecule for specific applications.

Beyond these well-established reactions, there is significant potential for discovering novel reactivity. For instance, metal-catalyzed reactions involving the alkyne group could lead to new types of cyclizations, additions, and polymerizations. Gold-catalyzed reactions, for example, have been shown to be effective in mediating the formation of pyrazoline derivatives from alkynes. nih.gov The pyrazole ring itself can also participate in various reactions, such as electrophilic substitution and N-alkylation, offering further opportunities for functionalization.

Reactivity PathwayDescriptionPotential Products
Huisgen 1,3-Dipolar Cycloaddition [3+2] cycloaddition of an azide to the alkyne organic-chemistry.orgwikipedia.orgwikipedia.orgnih.govPyrazole-triazole hybrids
Sonogashira Coupling Cross-coupling of the alkyne with aryl/vinyl halides washington.eduorganic-chemistry.orgwikipedia.orgAryl- or vinyl-substituted propargyl pyrazoles
Metal-Catalyzed Reactions Cyclizations, additions, polymerizations catalyzed by metals like gold nih.govNovel heterocyclic systems, polymers

Integration with Emerging Technologies (e.g., AI in Synthesis Design)

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. These technologies can be leveraged to accelerate the discovery of novel synthetic routes and optimize reaction conditions for this compound.

Machine learning models can be trained on experimental data to predict reaction yields and identify the key parameters that influence the outcome of a reaction. cmu.eduresearchgate.net This can significantly reduce the number of experiments required to optimize a synthetic procedure, saving time and resources. For instance, ML has been used to predict reaction conditions for the coupling reactions of pyrazoles. nih.gov The development of such models for the synthesis of this compound would be a significant step forward.

Emerging TechnologyApplication in Synthesis DesignExpected Outcome
AI-Assisted Synthesis Planning Proposing novel and efficient synthetic routes nih.govnih.govDiscovery of non-intuitive and optimized pathways.
Machine Learning Models Predicting reaction yields and optimizing conditions cmu.eduresearchgate.netReduced experimental effort and accelerated optimization.

Expanded Applications in Material Science and Agrochemistry

The unique structural features of this compound make it a promising building block for the development of new materials and agrochemicals.

In material science , the terminal alkyne group can be utilized for the synthesis of novel polymers. Polymerization of the alkyne can lead to the formation of functional polymers with a pyrazole-containing backbone, which may exhibit interesting thermal, optical, or electronic properties. The pyrazole moiety itself can act as a ligand, enabling the formation of metal-organic frameworks (MOFs) with potential applications in gas storage, catalysis, and sensing. nih.gov Furthermore, propargyl compounds have been investigated as corrosion inhibitors , and this compound could be explored for its potential to protect metals from corrosion in acidic environments. google.comrawsource.comresearchgate.net

In agrochemistry , pyrazole derivatives are known to exhibit a wide range of biological activities, including fungicidal and herbicidal properties. rsc.orgresearchgate.net The presence of the propargyl group in this compound offers a handle for further functionalization, which could lead to the discovery of new and more potent agrochemicals. For instance, the fungicidal activity of pyrazole derivatives containing a 1,2,3,4-tetrahydroquinoline (B108954) moiety has been demonstrated. rsc.org The synthesis and evaluation of derivatives of this compound for their agrochemical potential is a promising area of research.

Field of ApplicationPotential UseRationale
Material Science Functional polymers, MOFs, corrosion inhibitors nih.govgoogle.comrawsource.comresearchgate.netReactive alkyne for polymerization, ligand properties of pyrazole.
Agrochemistry Fungicides, herbicides rsc.orgresearchgate.netKnown bioactivity of pyrazoles, potential for novel derivatives.

Advanced Computational Methodologies for Prediction and Design

Advanced computational methodologies are becoming increasingly powerful tools for predicting the properties of molecules and designing new materials. These methods can be applied to this compound to guide experimental efforts and accelerate the discovery of new applications.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound. eurasianjournals.commdpi.com This can provide valuable insights into its chemical behavior and help to predict the outcomes of reactions. DFT has been used to study the properties of various pyrazole derivatives. eurasianjournals.com

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics and interactions of this compound with other molecules or surfaces. eurasianjournals.com This can be particularly useful for understanding its behavior in biological systems or as a component of a material. MD simulations have been used to investigate the binding of pyrazole derivatives to biological targets. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop predictive models for the biological activity of derivatives of this compound. google.com By correlating the structural features of a series of compounds with their observed activity, QSAR models can be used to design new molecules with enhanced potency.

Computational MethodologyApplicationPredicted Properties/Outcomes
Density Functional Theory (DFT) Electronic structure and reactivity analysis eurasianjournals.commdpi.comSpectroscopic properties, reaction mechanisms.
Molecular Dynamics (MD) Simulations Conformational analysis and interaction studies eurasianjournals.commdpi.comBinding modes, material properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling of biological activity google.comPrediction of potency for new derivatives.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-propyn-1-yl)-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with propargyl-containing precursors. For example, a multi-step approach may include:

Nucleophilic substitution : Reacting 1H-pyrazole derivatives with propargyl bromide in a polar aprotic solvent (e.g., DMF) under inert atmosphere.

Cyclization : Using catalysts like Cu(I) to facilitate alkyne-azide click chemistry for regioselective product formation .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (60–80°C) and stoichiometric ratios (1:1.2 pyrazole:propargyl halide) to improve yields (>70%). Purify via column chromatography (silica gel, ethyl acetate/hexane eluent).

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., propargyl proton signals at δ 2.5–3.0 ppm). IR spectroscopy identifies alkyne C≡C stretches (~2100 cm1^{-1}) .
  • Crystallography : Grow single crystals via slow evaporation (solvent: dichloromethane/hexane). Solve structures using SHELX software . Refine hydrogen bonding and torsion angles to resolve tautomeric forms (e.g., 3- vs. 5-substituted pyrazoles) .

Q. What are the key physical and chemical properties of this compound relevant to its handling in laboratory settings?

  • Methodological Answer :

  • Physical Properties : Determine melting point (DSC), solubility (logP via HPLC), and hygroscopicity. For example, the propargyl group increases hydrophobicity (logP ~2.5), requiring storage under anhydrous conditions .
  • Chemical Stability : Assess thermal stability via TGA (decomposition >200°C) and pH sensitivity (stable in neutral conditions; hydrolyzes under strong acids/bases) .

Advanced Research Questions

Q. How does tautomerism affect the chemical reactivity and biological activity of this compound?

  • Methodological Answer :

  • Tautomer Analysis : Use X-ray crystallography to identify dominant tautomers (e.g., 3- vs. 5-substituted forms). Compare energy differences via DFT calculations (B3LYP/6-311++G** basis set) .
  • Biological Impact : Conduct enzyme inhibition assays (e.g., COX-2) with tautomer-enriched samples. Correlate activity with tautomeric ratios (HPLC-MS monitoring) .

Q. What computational and experimental approaches are used to study the propargyl group's influence on reactivity in click chemistry applications?

  • Methodological Answer :

  • Click Chemistry : Perform Huisgen cycloaddition with azides (Cu(I)-catalyzed, 25°C). Track reaction kinetics via 1H^1H-NMR to quantify alkyne reactivity .
  • Computational Modeling : Use Gaussian09 to simulate transition states and regioselectivity. Compare with experimental yields to validate predictive models .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across different studies?

  • Methodological Answer :

  • Data Reconciliation : Standardize assay conditions (e.g., cell lines, IC50_{50} protocols). Use meta-analysis to identify confounding variables (e.g., solvent effects in cytotoxicity assays) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with controlled substituents (e.g., fluorophenyl vs. methoxyphenyl). Test against identical biological targets to isolate propargyl-specific effects .

Q. What strategies are employed to analyze and predict the regioselectivity of reactions involving the propargyl substituent in pyrazole derivatives?

  • Methodological Answer :

  • Regioselectivity Studies : Use Hammett plots to correlate electronic effects of substituents with reaction outcomes (e.g., Sonogashira coupling).
  • Mechanistic Probes : Introduce isotopic labels (e.g., 13C^{13}C-propargyl) and track bond formation via NMR kinetic studies .

Notes

  • References : Avoid commercial sources; prioritize crystallographic (SHELX ) and pharmacological studies .
  • Methodological Rigor : Emphasize reproducibility via standardized protocols and cross-validation (e.g., NMR + XRD for structural assignments).
  • Advanced Tools : Use Mercury CSD for crystal packing analysis and ConQuest for database mining of analogous structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.